molecular formula C10H7F3N2O B13219733 5-(Trifluoromethoxy)quinolin-2-amine

5-(Trifluoromethoxy)quinolin-2-amine

Cat. No.: B13219733
M. Wt: 228.17 g/mol
InChI Key: NQSLQBJUCSTZOF-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)quinolin-2-amine is an organic compound belonging to the class of quinoline derivatives It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-chloroquinolin-2-amine, is reacted with a trifluoromethoxide source under appropriate conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)quinolin-2-amine may involve optimized versions of the laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification processes, such as recrystallization or chromatography, are refined to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethoxy)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)quinolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)quinolin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-(trifluoromethoxy)quinolin-2-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-9(14)15-7/h1-5H,(H2,14,15)

InChI Key

NQSLQBJUCSTZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)OC(F)(F)F

Origin of Product

United States

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